[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13453000
Molecular Formula: C19H27ClN2O3
Molecular Weight: 366.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27ClN2O3 |
|---|---|
| Molecular Weight | 366.9 g/mol |
| IUPAC Name | benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C19H27ClN2O3/c1-15(2)22(19(24)25-14-16-8-4-3-5-9-16)13-17-10-6-7-11-21(17)18(23)12-20/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3 |
| Standard InChI Key | LQDYAEDKPVRVJR-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
-
Piperidine ring: A six-membered heterocycle with one nitrogen atom, serving as the central scaffold.
-
Chloroacetyl group: A reactive electrophilic moiety () attached to the piperidine nitrogen, enabling nucleophilic substitution or acyl transfer reactions .
-
Benzyl-isopropyl carbamate: A carbamate ester featuring a benzyloxycarbonyl group () and an isopropyl substituent on the nitrogen, enhancing lipophilicity and metabolic stability.
Table 1: Key Structural Features
The IUPAC name is benzyl -[[1-(2-chloroacetyl)piperidin-2-yl]methyl]--propan-2-ylcarbamate, and its SMILES notation is .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves three sequential steps :
-
Piperidine functionalization: Introduction of a methylene group at the 2-position of piperidine via alkylation or Mannich reaction.
-
Chloroacetylation: Reaction with chloroacetyl chloride () in the presence of a base (e.g., triethylamine) to install the chloroacetyl group.
-
Carbamate formation: Coupling the intermediate with benzyl chloroformate () and isopropylamine under inert conditions.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine alkylation | Formaldehyde, HCl, 0–5°C | 65–70 |
| Chloroacetylation | Chloroacetyl chloride, EtN, DCM, 25°C | 80–85 |
| Carbamate coupling | Benzyl chloroformate, isopropylamine, THF | 75–80 |
Optimization studies highlight the critical role of solvent polarity and temperature in minimizing side reactions, such as over-acylation or epimerization .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility () due to its hydrophobic benzyl and isopropyl groups . It remains stable under anhydrous conditions but undergoes hydrolysis in acidic or basic media, yielding 1-(2-chloroacetyl)piperidine-2-methanol and isopropyl benzyl carbamate as degradation products.
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting point | 98–102°C | Differential scanning calorimetry |
| (octanol/water) | 2.8 | Shake-flask method |
| pKa | 9.2 (piperidine nitrogen) | Potentiometric titration |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for:
-
Anticancer agents: Derivatives with modified ester groups (e.g., tert-butyl) demonstrate enhanced HDAC inhibitory activity.
-
Neuroactive drugs: Structural analogs are explored for treating Alzheimer’s disease via sigma-1 receptor agonism .
Chemical Intermediate
Its chloroacetyl group enables conjugation with nucleophiles (e.g., thiols, amines), facilitating the synthesis of antibody-drug conjugates (ADCs) and prodrugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume